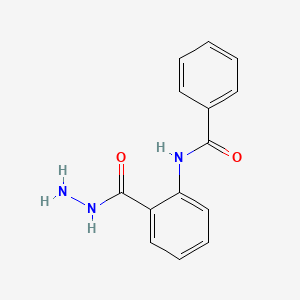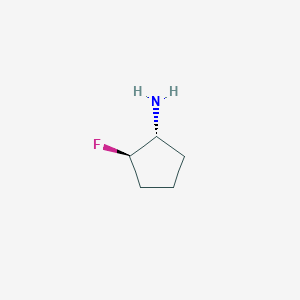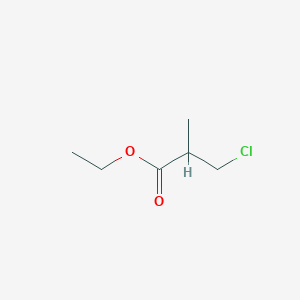
2-(Cyclopentylmethyl)morpholine
Descripción general
Descripción
2-(Cyclopentylmethyl)morpholine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is a morpholine derivative, where morpholine is a six-membered aliphatic saturated ring with the formula C4H9NO .
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
Morpholine, the base structure of 2-(Cyclopentylmethyl)morpholine, is a six-membered aliphatic heterocyclic compound . The morpholine motif has two possible conformers where the N–H bond lies either axial or equatorial . Cycloalkanes, like the cyclopentyl group in 2-(Cyclopentylmethyl)morpholine, have the general formula CnH2n .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds . The synthesis of conformationally restricted and facially biased bridged morpholine derivatives fused to a phenanthrene ring system was prepared in a three-step sequence involving Voight rearrangement, stereoselective reduction of ketone, and iodine-mediated cyclization .Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest
2-(Cyclopentylmethyl)morpholine is part of the broader class of morpholine derivatives, which are aromatic organic heterocycles containing nitrogen and oxygen atoms in their ring structures. These compounds have been the focus of significant research due to their diverse pharmacological activities. Morpholine derivatives have been found to have a broad spectrum of pharmacological profiles, including potential antidepressant, anti-inflammatory, and antitumor activities. Recent methodologies have been developed for synthesizing novel morpholine derivatives, highlighting the chemical versatility and the wide range of potential applications in pharmacology (Asif & Imran, 2019; Mohammed et al., 2015).
Antisense Therapy in Developmental Biology
Morpholinos, including derivatives like 2-(Cyclopentylmethyl)morpholine, have been extensively tested in various model organisms for their ability to inhibit gene function. This approach has shown significant success and limitations in targeting both maternal and zygotic gene functions across a range of species. Morpholinos offer a relatively straightforward method to study gene function, underlining their importance in developmental biology and gene expression studies (Heasman, 2002).
Biomedical Applications
Phosphorus-containing polymers, which can be derived from morpholine compounds, have garnered interest for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for various biomedical applications, including dentistry, regenerative medicine, and drug delivery. The development of phosphorylcholine-containing (co)polymers, which can be synthesized from morpholine derivatives, represents a promising class of materials for biomedical applications (Monge et al., 2011).
Mecanismo De Acción
While the specific mechanism of action for 2-(Cyclopentylmethyl)morpholine is not available, it’s worth noting that many antifungal drugs target ergosterol, an essential component of the fungal cell membrane . Morpholine antifungal drugs inhibit the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .
Propiedades
IUPAC Name |
2-(cyclopentylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(3-1)7-10-8-11-5-6-12-10/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEUXRWLEFKXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CNCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717281 | |
| Record name | 2-(Cyclopentylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
927801-22-7 | |
| Record name | 2-(Cyclopentylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




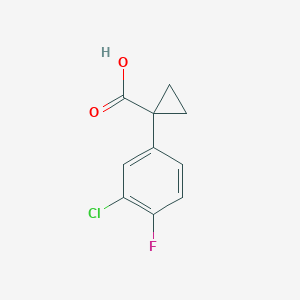
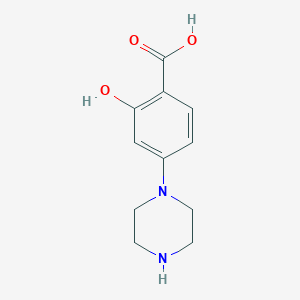

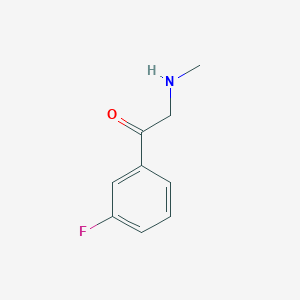
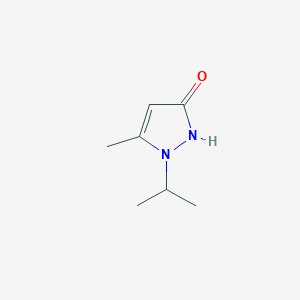

![N-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-L-phenylalanine](/img/structure/B3058848.png)
![1-[3-Nitro-4-(phenylthio)phenyl]ethan-1-one](/img/structure/B3058849.png)
